4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BMT-052, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BMT-052 is a sulfonamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study explored the synthesis of compounds mimicking the R22(8) hydrogen-bond dimer motif, which is seen in crystal polymorphs of sulfathiazole and sulfapyridine. These mimics, including compounds related to the query chemical, showed selective crystal nucleation inhibition, influencing the formation of specific polymorphs under certain conditions (Lawrence, McAuliffe, & Moynihan, 2010).
Another research focused on the preparation and crystal structure of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds derived from 1,4-bis(benzothiazol-2-yl)benzene, which is structurally related to the query chemical. These compounds displayed unique topological features (O. and Steel, 1998).
Materials Science Applications
- Research on colorless and transparent polyimide films used a variety of anhydrides and amines, including chemicals structurally similar to the query compound, to investigate thermal and optical properties of these materials. The findings have implications for materials used in high-temperature and optoelectronic applications (Choi & Chang, 2010).
Inhibitory and Anticancer Properties
- A study synthesized and tested aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes. Compounds with structures related to the query chemical showed different activities for the isoenzymes, demonstrating their potential in medical chemistry (Supuran, Maresca, Gregáň, & Remko, 2013).
Organic Chemistry and Compound Synthesis
Investigations into novel heterocyclic compounds have explored the synthesis and reaction of various derivatives, including those related to the query compound. Such research contributes to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Tominaga, Morita, Matsuda, & Kobayashi, 1975).
Another study synthesized indapamide derivatives, including compounds similar to the query chemical, and evaluated their proapoptotic activity as potential anticancer agents. This highlights the relevance of such compounds in drug discovery and cancer research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-21-17(5)7-8-18(6)22(21)31-24/h7-12,15-16H,13-14H2,1-6H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLREIDFOIUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.